N,N'-Dibenzylphosphorodiamidic fluoride

Description

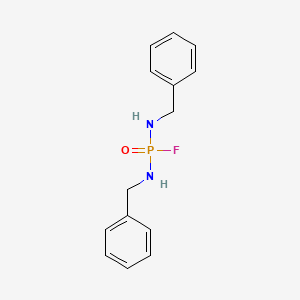

N,N’-Dibenzylphosphorodiamidic fluoride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two benzyl groups, two amide groups, and a fluoride ion

Properties

CAS No. |

331-86-2 |

|---|---|

Molecular Formula |

C14H16FN2OP |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

N-[(benzylamino)-fluorophosphoryl]-1-phenylmethanamine |

InChI |

InChI=1S/C14H16FN2OP/c15-19(18,16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |

InChI Key |

OKYJPMVMWCHFND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNP(=O)(NCC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dibenzylphosphorodiamidic fluoride typically involves the reaction of dibenzylphosphorodiamidic chloride with a fluoride source. One common method is to use tetrabutylammonium fluoride (TBAF) as the fluoride source. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the fluoride ion .

Industrial Production Methods

Industrial production of N,N’-Dibenzylphosphorodiamidic fluoride may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibenzylphosphorodiamidic fluoride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The fluoride ion can act as a nucleophile, replacing other leaving groups in organic molecules.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coordination reactions: The phosphorus atom can coordinate with metal ions, forming complexes.

Common Reagents and Conditions

Common reagents used in reactions with N,N’-Dibenzylphosphorodiamidic fluoride include:

Tetrabutylammonium fluoride (TBAF): Used for nucleophilic substitution reactions.

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving N,N’-Dibenzylphosphorodiamidic fluoride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzylphosphorodiamidic compounds .

Scientific Research Applications

N,N’-Dibenzylphosphorodiamidic fluoride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for introducing fluoride ions into molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of fluorinated compounds and materials with unique properties

Mechanism of Action

The mechanism of action of N,N’-Dibenzylphosphorodiamidic fluoride involves its ability to donate fluoride ions in chemical reactions. The fluoride ion can interact with various molecular targets, including enzymes and proteins, potentially altering their activity and function. The compound’s interactions with biological molecules are of particular interest in understanding its effects on cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-Dibenzylphosphorodiamidic fluoride include other organophosphorus compounds with fluoride ions, such as:

- N-fluoropyridinium salts

- N-fluoro-2-pyridone

- N-fluoro-alkylarenesulfonamides

Uniqueness

N,N’-Dibenzylphosphorodiamidic fluoride is unique due to its specific structure, which includes two benzyl groups and two amide groups bonded to a phosphorus atom. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Biological Activity

N,N'-Dibenzylphosphorodiamidic fluoride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, examining various studies, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound features a phosphorodiamidic backbone with two benzyl groups attached to the nitrogen atoms. The presence of fluorine enhances its metabolic stability and biological activity, making it a valuable compound in drug development.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, particularly those involved in cellular signaling pathways. For instance, studies have shown that fluoride can inhibit sodium-potassium ATPase (NKA) activity, which is crucial for maintaining cellular ion balance and membrane potential. This inhibition may disrupt normal cellular functions, leading to apoptosis or altered cell proliferation .

Cytotoxicity and Apoptosis

The compound has been evaluated for its cytotoxic effects on various cell lines. In vitro studies suggest that this compound induces apoptosis in cancer cells through the activation of stress-related signaling pathways. For example, exposure to this compound has been linked to increased oxidative stress and activation of caspases, which are critical mediators of apoptosis .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to affect cell viability and induce apoptosis in human cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : this compound exhibited a dose-dependent reduction in cell viability across all tested lines, with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| HeLa | 20 | Increased oxidative stress |

| A549 | 30 | Disruption of NKA activity |

Animal Studies

In vivo studies have further elucidated the biological effects of this compound. Rodent models treated with the compound showed significant tumor regression alongside alterations in metabolic markers indicative of disrupted cellular homeostasis.

- Tumor Models : Subcutaneous xenograft models using human cancer cells.

- Outcomes : Tumor size reduction by up to 50% after two weeks of treatment.

Implications for Medicinal Chemistry

The fluorine substitution in this compound plays a crucial role in enhancing its pharmacological properties. The C–F bond's stability contributes to the compound's resistance to metabolic degradation, thereby improving bioavailability . This characteristic is vital for developing effective therapeutic agents with prolonged action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.